2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride

Description

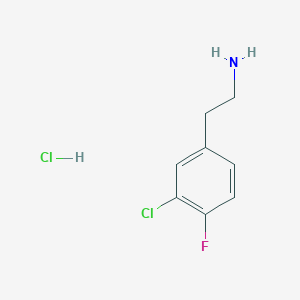

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride is a halogen-substituted phenethylamine derivative characterized by a phenyl ring with chlorine and fluorine substituents at the 3- and 4-positions, respectively, attached to an ethylamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFVDVHRKVNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-fluoroaniline.

Alkylation: The aniline derivative undergoes alkylation with ethylene oxide or a similar reagent to introduce the ethylamine group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to favor desired reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Oxidation and Reduction: The ethylamine group can be oxidized to form corresponding imines or reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products with different functional groups replacing chlorine or fluorine.

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex organic molecules, which can be utilized in pharmaceuticals and other chemical industries. The presence of the chlorine and fluorine substituents enhances its reactivity and selectivity in chemical reactions.

Biological Research

Ligand in Receptor Binding Studies

In biological contexts, 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride has been investigated for its potential as a ligand in receptor binding studies. This application is significant for understanding the interactions between drugs and their targets, which is essential for drug development.

Potential Therapeutic Effects

Research indicates that this compound may exhibit therapeutic effects, particularly in the treatment of various diseases. For instance, it has been explored in the context of cancer therapy, where its derivatives have shown promise in inhibiting specific tyrosine kinases associated with tumor growth .

Medicinal Chemistry

Pharmaceutical Development

The compound has been studied for its pharmacological properties, including its ability to influence pathways involved in cancer progression and other diseases such as psoriasis and atherosclerosis. The exploration of its derivatives has led to the development of new pharmaceutical agents aimed at targeting specific molecular pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties imparted by the compound's unique structure. This includes applications in materials science where tailored chemical properties are necessary.

Case Study 1: Cancer Treatment

A study investigated the efficacy of a derivative of this compound in treating epidermoid carcinoma cells (A431). The research demonstrated that treatment with this compound resulted in significant tumor growth inhibition when compared to control groups, indicating its potential as an anti-cancer agent .

Case Study 2: Tyrosine Kinase Inhibition

In another study focused on tyrosine kinases involved in cancer progression, it was shown that administering this compound could effectively inhibit the activity of these enzymes, providing a pathway for therapeutic intervention in malignancies dependent on these signaling pathways .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Substituent Effects

- Hydroxyl vs. Halogen : Dopamine HCl’s 3,4-OH groups confer high water solubility (logP ~-0.5) and hydrogen-bonding capacity, critical for receptor binding. In contrast, the target compound’s halogen substituents may improve metabolic stability and bioavailability .

- Aliphatic vs. Aromatic Substituents : The tert-butoxy group in 2-(tert-Butyloxy)-ethylamine HCl introduces steric bulk and hydrophobicity, making it less reactive in polar environments compared to aromatic halogenated derivatives .

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound enhances solubility in aqueous media compared to its free base. However, its solubility is lower than dopamine HCl due to the absence of hydrophilic hydroxyl groups .

- Thermal Stability : Halogen substituents (Cl, F) may increase thermal stability compared to methyl or methoxy groups, as seen in 2-(p-Tolyl)ethylamine (bp 214°C) .

Research Findings and Implications

While specific studies on this compound are absent in the provided evidence, inferences can be drawn from analogs:

- Synthetic Utility : Halogenated phenethylamines are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, a common motif in pharmaceuticals .

- Biological Screening : Fluorine’s electronegativity and small atomic radius can enhance binding affinity to target proteins, suggesting the compound could be optimized for CNS drug candidates .

Biological Activity

2-(3-Chloro-4-fluoro-phenyl)-ethylamine hydrochloride, a compound with the CAS number 875305-53-6, has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

The compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 7.36 |

Mechanistically, the compound appears to induce apoptosis in cancer cells, leading to cell cycle arrest at the S phase .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can modulate receptor activities, particularly those related to neurotransmission and growth factor signaling.

Case Studies

- Study on Antibacterial Efficacy : A comparative analysis highlighted that the compound exhibited superior antibacterial activity against multidrug-resistant strains compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .

- Anticancer Research : In a study examining various derivatives of ethylamine compounds, it was found that modifications to the phenyl ring significantly enhanced anticancer efficacy, with this compound ranking among the most effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.